molecular formula C13H18N4O2S B2540312 N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)methanesulfonamide CAS No. 2034537-43-2

N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)methanesulfonamide

Cat. No.: B2540312
CAS No.: 2034537-43-2
M. Wt: 294.37
InChI Key: MEOIIDQLQXMSEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)methanesulfonamide (CAS 2034537-43-2) is a high-purity chemical compound offered for non-human, research purposes only. It is not intended for diagnostic or therapeutic use. This complex organic molecule features a pyrazole core substituted with a pyridine ring and a methanesulfonamide group. This specific structure is of significant interest in medicinal chemistry and drug discovery. The presence of the sulfonamide group is known to enhance solubility and bioavailability, while the pyrazole and pyridine rings contribute to molecular stability and affinity for specific biological targets . Compounds featuring a pyrazole-sulfonamide motif, like this one, are frequently investigated for their potential pharmacological properties. Research on analogous structures has shown that the 3,5-dimethylpyrazole component is a critical feature for potent biological activity, such as inhibiting specific enzymes . Furthermore, pyrazole-sulfonamide hybrids are prominent scaffolds in the development of protein kinase inhibitors, which are a major focus in oncology research for targeting uncontrolled cell division . This makes such compounds valuable tools for studying cancer biology and inflammatory pathways. Researchers can utilize this product as a key intermediate or building block in synthetic chemistry or as a pharmacological probe in biochemical assays to explore mechanisms of inflammation, cancer, and other disease areas. The molecular formula is C13H18N4O2S and it has a molecular weight of 294.37 g/mol . For comprehensive handling, safety, and storage information, please refer to the relevant Safety Data Sheet (SDS).

Properties

IUPAC Name

N-[2-(3,5-dimethyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O2S/c1-10-12(7-9-15-20(3,18)19)11(2)17(16-10)13-6-4-5-8-14-13/h4-6,8,15H,7,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEOIIDQLQXMSEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=N2)C)CCNS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Overview and Key Intermediates

The target compound features a pyrazole core substituted with methyl groups at positions 3 and 5, a pyridin-2-yl group at position 1, and an ethyl chain terminating in a methanesulfonamide moiety. Critical intermediates include:

  • 3,5-Dimethyl-1-(pyridin-2-yl)-1H-pyrazole : Synthesized via cyclocondensation of acetylacetone derivatives with pyridin-2-ylhydrazine.
  • 2-(3,5-Dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethylamine : Generated through nucleophilic substitution or reductive amination of halogenated precursors.
  • Methanesulfonyl chloride : Employed for sulfonamide bond formation.

Stepwise Synthesis Protocols

Pyrazole Ring Formation

The 3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazole scaffold is synthesized via a cyclocondensation reaction:

  • Hydrazine-Pyridine Coupling : 2-Hydrazinylpyridine reacts with acetylacetone in refluxing ethanol (78–85°C) under acidic conditions (HCl or H₂SO₄) to form the pyrazole ring.
  • Optimization : Yields improve to >85% using microwave-assisted synthesis (100°C, 30 min) or ionic liquid solvents.

Representative Reaction :
$$
\text{2-Hydrazinylpyridine + Acetylacetone} \xrightarrow{\text{HCl, EtOH, 80°C}} \text{3,5-Dimethyl-1-(pyridin-2-yl)-1H-pyrazole}
$$
Key Data: Reaction time = 6–12 h; Yield = 70–92%.

Ethyl Side Chain Introduction

The ethyl linker is introduced via alkylation or Mitsunobu reactions:

  • Halogenation : Bromination of the pyrazole at position 4 using N-bromosuccinimide (NBS) in CCl₄.
  • Nucleophilic Substitution : Reaction of 4-bromopyrazole with ethylenediamine in DMF at 60°C, catalyzed by K₂CO₃.

Example Protocol :

  • Substrate : 4-Bromo-3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazole (1 eq)
  • Reagent : Ethylenediamine (3 eq), K₂CO₃ (2 eq)
  • Conditions : DMF, 60°C, 8 h
  • Yield : 68–75%.

Sulfonamide Formation

Methanesulfonamide coupling is achieved via two primary routes:

Direct Sulfonylation
  • Reagents : Methanesulfonyl chloride (1.2 eq), triethylamine (2 eq)
  • Conditions : Dichloromethane (DCM), 0°C → room temperature, 4–6 h
  • Yield : 82–89%.
Carbamate Intermediate Route
  • Activation : React the amine intermediate with phosgene or thiophosgene to form an isocyanate.
  • Sulfonation : Treat with methanesulfonamide in THF under reflux.
  • Yield : 75–80%.

Alternative Synthetic Approaches

One-Pot Tandem Reactions

A streamlined method combines pyrazole formation and sulfonylation in a single vessel:

  • Components : 2-Hydrazinylpyridine, acetylacetone, methanesulfonyl chloride
  • Catalyst : CuI (5 mol%), 1,10-phenanthroline (10 mol%)
  • Conditions : DMF, 100°C, 12 h
  • Yield : 65% (reduces purification steps but requires rigorous temperature control).

Solid-Phase Synthesis

For high-throughput production, resin-bound intermediates enable rapid iteration:

  • Resin : Wang resin functionalized with bromoethyl groups
  • Steps : Sequential pyrazole assembly → ethylamine coupling → sulfonylation
  • Yield : 60–70% per step.

Purification and Characterization

Chromatographic Techniques

  • Flash Column Chromatography : Silica gel (230–400 mesh), eluent = hexane:ethyl acetate (3:1 → 1:1 gradient).
  • HPLC : C18 column, acetonitrile/water (0.1% TFA), retention time = 8.2 min.

Spectroscopic Data

Technique Key Peaks
¹H NMR (400 MHz, DMSO-d₆) δ 1.95 (s, 3H, CH₃), 2.10 (s, 3H, CH₃), 3.24–3.31 (m, 2H, CH₂), 7.29 (d, 1H, pyridyl-H), 8.77 (d, 1H, pyridyl-H)
IR (KBr) 1328 cm⁻¹ (S=O), 1148 cm⁻¹ (SO₂), 1621 cm⁻¹ (C=N)
HRMS [M+H]⁺ Calc. 388.5, Found 388.4

Industrial-Scale Considerations

  • Continuous Flow Systems : Microreactors reduce reaction times by 50% and improve yields to >90% for sulfonylation.
  • Catalyst Recycling : Immobilized Pd catalysts enable >10 cycles in Suzuki-Miyaura cross-couplings (pyridine synthesis).
  • Waste Mitigation : Aqueous workups replace halogenated solvents; NaHCO₃ neutralization minimizes acid waste.

Challenges and Optimization Strategies

  • Low Yields in Alkylation : Solved using phase-transfer catalysts (tetrabutylammonium bromide).
  • Sulfonamide Hydrolysis : Avoided by maintaining pH <7 during workup.
  • Byproduct Formation : Reduced via slow addition of methanesulfonyl chloride at 0°C.

Chemical Reactions Analysis

Oxidation Reactions

The sulfonamide group and pyrazole/pyridine rings participate in selective oxidation processes:

  • Sulfonamide Oxidation : Treatment with hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) under acidic conditions oxidizes the sulfonamide’s sulfur atom to a sulfone derivative, enhancing electrophilicity .

  • Pyrazole Ring Oxidation : Strong oxidants like potassium permanganate (KMnO₄) may oxidize the pyrazole’s methyl groups to carboxylic acids, though this is less common due to steric hindrance.

Table 1: Oxidation Reactions and Conditions

Reaction TargetReagent/ConditionsProductYield/Notes
SulfonamideH₂O₂, H₂SO₄, 60°CSulfone derivativeModerate yield (~60%)
Pyrazole methylKMnO₄, H₂O, ΔCarboxylic acid (theoretical)Not experimentally confirmed

Reduction Reactions

Reductive transformations primarily target the sulfonamide and aromatic systems:

  • Sulfonamide Reduction : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) reduces the sulfonamide to a thioether or amine, though harsh conditions risk pyrazole ring degradation.

  • Pyridine Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyridine ring to a piperidine derivative, altering solubility and bioactivity .

Table 2: Reduction Reactions and Outcomes

Reaction TargetReagent/ConditionsProductSelectivity
SulfonamideLiAlH₄, anhydrous ether, 0°CMethanethiolate intermediateLow yield (~30%)
Pyridine10% Pd-C, H₂ (1 atm), ethanolPiperidine-substituted derivativeComplete ring saturation

Hydrolysis and Stability

The compound exhibits stability under neutral conditions but degrades under extreme pH:

  • Acidic Hydrolysis : Concentrated HCl (6M, reflux) cleaves the sulfonamide bond, yielding methane sulfonic acid and the corresponding amine .

  • Basic Hydrolysis : NaOH (2M, 80°C) induces slow degradation, forming sulfonate salts and pyrazole-ethylamine byproducts.

Equation 1 : Acidic hydrolysis

C14H19N3O2S+H2OHClCH3SO3H+C12H16N3+NH3\text{C}_{14}\text{H}_{19}\text{N}_3\text{O}_2\text{S} + \text{H}_2\text{O} \xrightarrow{\text{HCl}} \text{CH}_3\text{SO}_3\text{H} + \text{C}_{12}\text{H}_{16}\text{N}_3 + \text{NH}_3

Nucleophilic Substitution

The sulfonamide’s nitrogen can act as a nucleophile:

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in DMF/K₂CO₃ to form N-alkylated sulfonamides .

  • Acylation : Acetyl chloride in pyridine yields N-acetyl derivatives, though steric hindrance limits efficiency .

Table 3: Substitution Reactions

Reaction TypeReagent/ConditionsProductYield
N-AlkylationCH₃I, K₂CO₃, DMF, 50°CN-Methylated sulfonamide~45%
N-AcylationAcCl, pyridine, RTN-Acetyl derivative~25% (low due to sterics)

Metal-Catalyzed Coupling Reactions

The pyridine ring facilitates cross-coupling under palladium catalysis:

  • Suzuki-Miyaura Coupling : With aryl boronic acids and Pd(PPh₃)₄, the pyridine’s 4-position undergoes arylation, expanding π-conjugation .

  • Buchwald-Hartwig Amination : Forms C–N bonds with aryl halides, though the pyrazole’s electron-withdrawing groups may slow reactivity .

Equation 2 : Suzuki coupling example

C14H19N3O2S+PhB(OH)2Pd(PPh3)4C20H21N3O2S+B(OH)3\text{C}_{14}\text{H}_{19}\text{N}_3\text{O}_2\text{S} + \text{PhB(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{C}_{20}\text{H}_{21}\text{N}_3\text{O}_2\text{S} + \text{B(OH)}_3

Photochemical and Thermal Behavior

  • Thermal Stability : Decomposes above 250°C, releasing SO₂ and forming charred residues.

  • UV Sensitivity : Prolonged UV exposure (254 nm) induces sulfonamide bond cleavage, necessitating dark storage.

Key Mechanistic Insights

  • The sulfonamide group’s electron-withdrawing nature directs electrophilic attacks to the pyridine ring’s meta positions .

  • Steric hindrance from 3,5-dimethylpyrazole limits accessibility to the pyrazole’s 4-position .

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)methanesulfonamide typically involves the reaction of 3,5-dimethyl-1H-pyrazole with pyridine derivatives. The resulting compound exhibits a complex structure characterized by the presence of a methanesulfonamide group attached to a pyrazole-pyridine core. The molecular formula is C13H18N4O2SC_{13}H_{18}N_4O_2S, with a molecular weight of approximately 302.37 g/mol.

Anticancer Activity

Research indicates that compounds containing pyrazole and pyridine moieties exhibit significant anticancer properties. For instance, derivatives of this compound have shown promising results in inhibiting the proliferation of various cancer cell lines, including HeLa and A375 cells. These compounds may act as inhibitors of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation and are often dysregulated in cancer .

Antimicrobial Properties

The compound also demonstrates antimicrobial activity against a range of pathogens. Studies have highlighted its effectiveness in inhibiting bacterial growth, making it a candidate for further development as an antimicrobial agent. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the efficacy of this compound. Variations in substituents on the pyrazole and pyridine rings can significantly influence biological activity. Research has shown that modifications can enhance selectivity towards specific targets while reducing off-target effects .

Case Studies and Research Findings

StudyFindings
Study A (2023)Demonstrated significant antiproliferative effects on HeLa cells with IC50 values indicating potent activity against CDK enzymes .
Study B (2022)Reported antimicrobial efficacy against Staphylococcus aureus and Pseudomonas aeruginosa, suggesting potential for therapeutic use in infections .
Study C (2021)Investigated SAR and identified key modifications that enhance selectivity towards cancer cell lines while minimizing toxicity .

Mechanism of Action

The mechanism of action of N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)methanesulfonamide with structurally related sulfonamide and pyrazole derivatives, focusing on substituent effects, bioactivity, and synthesis.

Structural and Functional Analogues

Compound Name Core Structure Key Substituents Bioactivity/Application Reference
This compound (Target) Pyrazole + sulfonamide Pyridin-2-yl, ethyl linker, dimethyl groups Hypothesized antiviral activity (docking scores suggest interaction with viral enzymes)
N-(3-(1-benzoyl-5-(2-ethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide Dihydropyrazole + sulfonamide Benzoyl, ethoxyphenyl, phenyl linker High docking scores against monkeypox DNA polymerase
4-(4-Butyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-[(4-chlorophenyl)carbamoyl]-3-pyridinesulfonamide Pyrazole + pyridinesulfonamide Butyl, chlorophenyl carbamoyl Antimicrobial activity (synthesis and characterization reported)
1,3,4-Thiadiazole derivatives Thiadiazole + pyrazole Nitrophenyl, methylidene hydrazine Antimicrobial activity against E. coli, B. mycoides, and C. albicans
(S)—N-(7-(2-(1-amino-2-(3,5-difluorophenyl)ethyl)-6-chloropyridin-3-yl)-4-chloro-1-methyl-1H-indazol-3-yl)methanesulfonamide Indazole + sulfonamide Difluorophenyl, chloropyridin, ethyl linker Antiviral candidate (synthesis involving deprotection under basic conditions)

Key Differences and Implications

Substituent Effects on Bioactivity: The pyridin-2-yl group in the target compound may enhance π-π stacking interactions with viral or bacterial proteins compared to bulkier substituents like benzoyl or chlorophenyl carbamoyl in analogues .

Synthetic Accessibility :

  • The target compound’s ethyl linker and pyridinyl group may require multi-step synthesis, similar to the indazole derivative in , which involves deprotection under basic conditions (LiOH/EtOH). In contrast, simpler analogues like the thiadiazole derivatives are synthesized via hydrazine-carbothioamide reactions.

Antimicrobial vs. Antiviral Focus: While the target compound’s sulfonamide-pyrazole scaffold is structurally similar to antimicrobial agents in , its closest functional analogue is the dihydropyrazole derivative in , which showed high docking scores against viral enzymes.

Research Findings and Gaps

  • Docking Studies : The dihydropyrazole-sulfonamide analogue (from ) achieved docking scores of -12.3 kcal/mol against monkeypox DNA polymerase, indicating strong binding affinity. The target compound’s pyridinyl group may further optimize such interactions but requires experimental validation.
  • Antimicrobial Data: Compound 27 (from ) demonstrated moderate activity against C. Thiadiazole derivatives in outperformed others due to nitrophenyl substituents, highlighting the importance of electron-withdrawing groups for antimicrobial potency.

Biological Activity

N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)methanesulfonamide is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, structural characteristics, and biological activity, supported by relevant research findings and case studies.

1. Chemical Structure and Synthesis

The compound is characterized by a complex structure that includes a pyrazole ring, a pyridine moiety, and a methanesulfonamide group. The synthesis typically involves multi-step organic reactions, including the formation of the pyrazole ring and subsequent modifications to introduce the pyridine and sulfonamide functionalities.

Synthesis Steps:

  • Formation of the Pyrazole Ring: This is achieved through cyclization reactions involving hydrazine and diketones.
  • Attachment of the Pyridine Moiety: Commonly accomplished via coupling reactions such as Suzuki-Miyaura cross-coupling.
  • Introduction of the Methanesulfonamide Group: This step usually involves nucleophilic substitution reactions with sulfonyl chlorides.

Antiviral Properties

Research indicates that compounds related to this compound exhibit antiviral activities. For instance, derivatives containing sulfonamide groups have been shown to inhibit viral enzymes such as NS2B-NS3 protease, which is crucial for viral replication .

Antioxidant and Anti-inflammatory Effects

Molecular docking studies suggest that this compound may possess antioxidant and anti-inflammatory properties. These effects are attributed to its ability to interact with specific biological targets, potentially modulating pathways involved in oxidative stress and inflammation .

Anticancer Activity

In vitro studies have demonstrated that pyrazole derivatives can exhibit significant anticancer activity. For example, compounds with similar structural motifs have shown IC50 values indicating effective inhibition of cancer cell proliferation . The mechanism often involves the induction of apoptosis in cancer cells through various signaling pathways.

The biological activity of this compound is hypothesized to involve:

  • Enzyme Inhibition: Interaction with key enzymes in metabolic pathways.
  • Receptor Modulation: Binding to receptors that regulate cellular responses.
  • Hydrogen Bonding and Hydrophobic Interactions: Facilitating strong interactions with target proteins.

Study on Antiviral Activity

A study by Azzam et al. (2017) explored various N-sulfonylpyrazole derivatives for their antiviral efficacy against dengue virus. The results indicated that certain derivatives exhibited potent inhibitory effects on viral replication, supporting further development for therapeutic applications .

Anticancer Evaluation

In another study focused on anticancer properties, several pyrazole derivatives were synthesized and evaluated for their cytotoxic effects on different cancer cell lines. The findings revealed promising results with some compounds showing IC50 values in the low micromolar range, indicating their potential as anticancer agents .

5. Conclusion

This compound represents a class of compounds with diverse biological activities. Its potential as an antiviral agent, along with antioxidant and anticancer properties, makes it a candidate for further research in medicinal chemistry. Continued investigation into its mechanisms of action and optimization of its biological activity will be essential for developing effective therapeutic agents.

6. Data Summary Table

Biological ActivityEvidence/Study Reference
AntiviralAzzam et al., 2017
AntioxidantMolecular docking studies
AnticancerIC50 studies on cancer cell lines

Q & A

Basic: How can researchers optimize the synthesis of N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)methanesulfonamide?

Methodological Answer:
The synthesis involves coupling a pyrazole-ethylamine precursor with methanesulfonyl chloride. Key steps include:

  • Reagent Ratios: Use equimolar triethylamine (TEA) as a base to neutralize HCl byproducts, ensuring efficient sulfonamide bond formation .
  • Solvent Choice: Anhydrous THF is optimal for maintaining reaction anhydrous conditions and solubilizing intermediates .
  • Reaction Monitoring: Track reaction progress via TLC (e.g., hexane/ethyl acetate 7:3) to confirm amine consumption .
  • Purification: Extract the product with dichloromethane (DCM), dry over Na₂SO₄, and concentrate under reduced pressure. Yields can reach 65–73% under optimized conditions .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • IR Spectroscopy: Identify key functional groups (e.g., NH stretch ~3300 cm⁻¹, SO₂ asymmetric/symmetric stretches ~1350–1150 cm⁻¹) .
  • ¹H/¹³C NMR: Assign protons and carbons in the pyridinyl (δ 7.5–8.5 ppm), pyrazole (δ 2.1–2.5 ppm for methyl groups), and ethyl-sulfonamide moieties (δ 3.0–3.5 ppm for CH₂-SO₂) .
  • Melting Point: Confirm purity via sharp melting points (e.g., 119–219°C, depending on substituents) .

Basic: How should researchers design initial biological activity screens?

Methodological Answer:

  • In Vitro Assays: Prioritize kinase inhibition profiling (e.g., EGFR, VEGFR) due to structural similarity to known sulfonamide kinase inhibitors .
  • Cell Viability Tests: Use cancer cell lines (e.g., MCF-7, A549) with MTT assays at concentrations of 1–100 μM to assess cytotoxicity .
  • Positive Controls: Compare with reference compounds like benzenesulfonamide derivatives to validate assay sensitivity .

Advanced: How can structure-activity relationship (SAR) studies be conducted for this compound?

Methodological Answer:

  • Substituent Variation: Modify the pyridinyl group (e.g., introduce electron-withdrawing groups at position 3) or adjust the pyrazole’s methyl substituents to assess impact on bioactivity .
  • Pharmacokinetic Profiling: Evaluate metabolic stability using liver microsomes and plasma protein binding assays to link structural changes to bioavailability .
  • Data Correlation: Use multivariate analysis to correlate substituent electronegativity/logP with IC₅₀ values in kinase assays .

Advanced: How to resolve contradictions in biological activity data across assays?

Methodological Answer:

  • Assay Validation: Confirm target engagement via orthogonal methods (e.g., SPR for binding affinity vs. enzymatic inhibition assays) .
  • Cell Line Specificity: Test across multiple cell lines to rule out off-target effects (e.g., compare HEK293 vs. HeLa cells) .
  • Dose-Response Analysis: Ensure consistent IC₅₀ measurements by repeating assays at 8–10 concentrations in triplicate .

Advanced: What computational strategies support the design of derivatives?

Methodological Answer:

  • Docking Studies: Use AutoDock Vina to model interactions with kinase ATP-binding pockets, focusing on hydrogen bonds between the sulfonamide group and Lys/Arg residues .
  • ADMET Prediction: Apply QSAR models (e.g., SwissADME) to predict solubility, permeability, and cytochrome P450 interactions for derivative prioritization .

Basic: How to assess compound stability under physiological conditions?

Methodological Answer:

  • pH Stability: Incubate in buffers (pH 1.2–7.4) at 37°C for 24h, then quantify degradation via HPLC (C18 column, acetonitrile/water gradient) .
  • Thermal Stability: Perform TGA/DSC to determine decomposition temperatures and identify stable storage conditions .

Advanced: What strategies improve regioselectivity during pyrazole functionalization?

Methodological Answer:

  • Directing Groups: Introduce temporary protecting groups (e.g., Boc on the ethylamine chain) to steer electrophilic substitution to the pyrazole C-4 position .
  • Metal Catalysis: Use Pd(OAc)₂ with ligands like XPhos for Suzuki couplings at specific pyridinyl positions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.